molecular formula C19H26N4O2 B5537128 2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide

2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide

Cat. No. B5537128
M. Wt: 342.4 g/mol
InChI Key: XVXWLDCKNGQGNY-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals that includes cyclopropane-based conformational restrictions and analogues of histamine, designed to interact with histamine receptors. Research has explored similar compounds for their potential as selective agonists for histamine H3 receptors, highlighting the importance of their conformational structure for binding affinity and receptor selectivity (Kazuta et al., 2003).

Synthesis Analysis

The synthesis of related compounds often involves complex procedures starting from chiral cyclopropane units, leading to selective histamine H3 receptor agonists. For example, the synthesis of "folded" and "extended" cyclopropane analogues demonstrates the critical role of the cyclopropane structure in achieving potent biological activity (Kazuta et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has shown that the cis-cyclopropane structure significantly enhances conformational restriction, improving specific binding to target receptors. This structural feature is crucial for the compound's potency and selectivity (Kazuta et al., 2003).

Scientific Research Applications

Chemical Reactions and Synthesis

The compound has been investigated in studies focusing on the synthesis and chemical reactions of similar structures. For example, the reaction of aminoethyl- and aminopropyl-substituted heterocycles with formyl derivatives has been explored, highlighting the versatility of these compounds in producing a range of chemical derivatives through different synthetic pathways. Such research provides insights into the chemical behavior and potential applications of compounds with similar structures to "2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide" in the synthesis of novel compounds (Strakovs et al., 2002).

Pharmacological Potential

Research into similar compounds has also delved into their pharmacological potential. For instance, studies have discovered compounds acting as potent inhibitors for specific enzymes, which suggests the therapeutic potential of these compounds in treating diseases related to enzyme overexpression (Shibuya et al., 2018). Another study examined the influence of imidazole replacement in histamine H(3)-receptor antagonists, indicating the importance of the structural features of these compounds in their biological activity and potential therapeutic applications (Meier et al., 2001).

Molecular Design and Drug Development

Further investigations have focused on the molecular design and the development of new drugs. Research into cyclopropane-based conformational restriction of histamine highlights the strategic structural modifications to improve specificity and efficacy in drug development. Such studies underscore the compound's relevance in the design of selective agonists or antagonists for specific receptors, which is crucial for creating more effective and targeted therapies (Kazuta et al., 2003).

properties

IUPAC Name

2-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-18(21-11-17-4-2-10-25-17)14-22-8-1-3-16(13-22)19-20-7-9-23(19)12-15-5-6-15/h2,4,7,9-10,15-16H,1,3,5-6,8,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXWLDCKNGQGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NCC2=CC=CO2)C3=NC=CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide

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